![molecular formula C15H13BrO B2396326 2-Bromo-9,9-dimethyl-9H-xanthene CAS No. 1565868-91-8](/img/structure/B2396326.png)
2-Bromo-9,9-dimethyl-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9,9-dimethyl-9H-xanthene is a chemical compound with the molecular formula C15H13BrO . It is a heterocyclic building block and has a high fluorescent and high electron delocalization . It can be used as a non-linear optical (NLO) material .
Synthesis Analysis
This compound can be synthesized by using 2-bromofluorene and iodomethane as the major reactants . Another method involves the synthesis of 9,9-DIMETHYL-9H-XANTHENE from Diphenyl ether and Acetone .Molecular Structure Analysis
The molecular weight of this compound is 289.17 . It is a liquid at 20 degrees Celsius .Chemical Reactions Analysis
9,9-Dimethylxanthene, a related compound, is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid. It may also be used in the preparation of 9,9-dimethyl-4,5-bis (diphenylphosphino)xanthene .Physical And Chemical Properties Analysis
This compound has a boiling point of 347.9±41.0 °C at 760 mmHg . Its density is predicted to be 1.365±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
A Concise Synthesis of Asymmetrically 4,5-Disubstituted 9,9-Dimethyl-9H-xanthenes A concise synthesis method was developed for asymmetrically 4,5-disubstituted 9,9-dimethyl-9H-xanthenes. The process involved monolithiation of 4,5-dibromo-9H-xanthene, subsequent zincation, and Negishi coupling with various electrophiles to achieve good yields and high selectivity. This method offers a convenient route for synthesizing functionalized molecules based on the 9H-xanthene skeleton (Matsubara et al., 2014).
Biological Activities and Applications
Synthesis of Xanthone Derivatives and Studies on Inhibition Against Cancer Cells Growth 34 xanthone derivatives were synthesized using a microwave-assisted technique. These derivatives showed in vitro inhibition activities against five cell lines, with the most active agent being 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one against the MDA-MB-231 cell line. The structure-activity relationship (SAR) was thoroughly analyzed, and combination therapies exhibited synergistic effects in anti-cancer therapy (Liu et al., 2017).
Xanthones from Fungi, Lichens, and Bacteria Natural Products and Their Synthesis
Xanthones, including derivatives of 9H-xanthen-9-one, are secondary metabolites produced by fungi, lichens, and bacteria. These compounds are recognized for their broad spectrum of biological activities due to their interaction with diverse biomolecules. The synthesis of natural xanthones has primarily focused on fully aromatized targets, with recent developments in methods for constructing the unsaturated xanthone core (Masters & Bräse, 2012).
Xanthone Derivatives Insights into Biological Activities
Xanthones and their derivatives, particularly those with antitumor activity, have been studied for their biological/pharmacological effects. The review discusses significant structure-activity relationship studies and targets related to cancer therapy. It highlights the relevance of xanthone derivatives as therapeutic agents and pharmacological tools (Pinto, Sousa & Nascimento, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of xanthene, and xanthene derivatives are known to exhibit a wide range of biological activities . .
Mode of Action
Xanthene derivatives, in general, are known to interact with various biological targets due to their π-electron conjugation This allows them to interact with a variety of biological targets, leading to changes in cellular processes
properties
IUPAC Name |
2-bromo-9,9-dimethylxanthene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNMPAEAGVMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=C1C=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.